molecular formula C18H24N2O2 B1606549 4,4'-(1,6-Hexanediyl)dioxydianiline CAS No. 47244-09-7

4,4'-(1,6-Hexanediyl)dioxydianiline

Cat. No. B1606549
CAS RN: 47244-09-7
M. Wt: 300.4 g/mol
InChI Key: GRFCDFDVGOXFPY-UHFFFAOYSA-N
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Description

4,4'-(1,6-Hexanediyl)dioxydianiline, also known as HDODA, is a chemical compound that has garnered significant attention in the field of materials science and biomedical research. It belongs to the family of diamines and is commonly used as a building block for the synthesis of various polymers and materials.

Mechanism Of Action

The mechanism of action of 4,4'-(1,6-Hexanediyl)dioxydianiline is not well understood. However, studies have shown that it can interact with biological molecules such as proteins and nucleic acids. 4,4'-(1,6-Hexanediyl)dioxydianiline has been shown to have antioxidant properties, which may contribute to its therapeutic effects in various diseases.
Biochemical and Physiological Effects
4,4'-(1,6-Hexanediyl)dioxydianiline has been shown to have various biochemical and physiological effects. It has been shown to promote cell proliferation and migration, which may contribute to its therapeutic effects in tissue regeneration and wound healing. 4,4'-(1,6-Hexanediyl)dioxydianiline has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

4,4'-(1,6-Hexanediyl)dioxydianiline has several advantages for lab experiments. It is readily available and can be easily synthesized. It is also relatively stable and can be stored for long periods without significant degradation. However, 4,4'-(1,6-Hexanediyl)dioxydianiline has some limitations. It can be toxic at high concentrations, and its effects on living organisms are not well understood. Therefore, caution should be exercised when handling and using 4,4'-(1,6-Hexanediyl)dioxydianiline in lab experiments.

Future Directions

There are several future directions for research on 4,4'-(1,6-Hexanediyl)dioxydianiline. One area of research is the development of 4,4'-(1,6-Hexanediyl)dioxydianiline-based biomaterials for tissue engineering and drug delivery. Another area of research is the investigation of the mechanism of action of 4,4'-(1,6-Hexanediyl)dioxydianiline and its effects on living organisms. Additionally, research could be conducted to optimize the synthesis method of 4,4'-(1,6-Hexanediyl)dioxydianiline and improve its purity and yield. Overall, 4,4'-(1,6-Hexanediyl)dioxydianiline has significant potential for various industrial and biomedical applications, and further research is needed to fully explore its potential.

Scientific Research Applications

4,4'-(1,6-Hexanediyl)dioxydianiline has found numerous applications in scientific research, particularly in the fields of materials science and biomedical research. It is commonly used as a building block for the synthesis of various polymers, including polyurethanes, polyamides, and polyesters. These polymers have a wide range of industrial applications, including coatings, adhesives, and foams.
In biomedical research, 4,4'-(1,6-Hexanediyl)dioxydianiline has been used to develop various biomaterials, including scaffolds for tissue engineering and drug delivery systems. 4,4'-(1,6-Hexanediyl)dioxydianiline-based biomaterials have shown promising results in promoting tissue regeneration and wound healing.

properties

IUPAC Name

4-[6-(4-aminophenoxy)hexoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c19-15-5-9-17(10-6-15)21-13-3-1-2-4-14-22-18-11-7-16(20)8-12-18/h5-12H,1-4,13-14,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFCDFDVGOXFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCCCCCOC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274742
Record name 4,4'-(1,6-hexanediyl)dioxydianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(1,6-Hexanediyl)dioxydianiline

CAS RN

47244-09-7
Record name 4,4'-(1,6-hexanediyl)dioxydianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-(Hexamethylenedioxy)dianiline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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